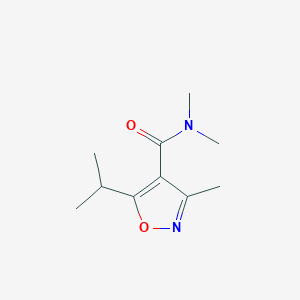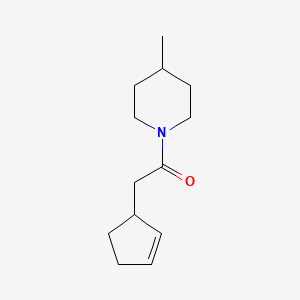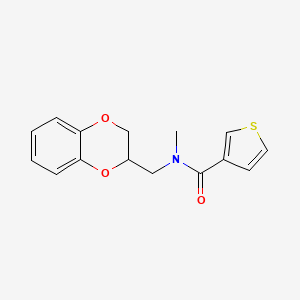
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor and has been studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves the inhibition of GSK-3. GSK-3 is a serine/threonine kinase that plays a crucial role in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Inhibition of GSK-3 by N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide can lead to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in the regulation of cell proliferation and differentiation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been shown to have several biochemical and physiological effects. It can inhibit the activity of GSK-3, which can lead to the activation of various signaling pathways. It can also induce apoptosis and inhibit the growth of cancer cells. Additionally, this compound can improve insulin sensitivity and glucose metabolism, which can be beneficial in the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide in lab experiments is its potential use in treating various diseases, including cancer, Alzheimer's disease, and diabetes. Additionally, this compound has been shown to have a high degree of selectivity for GSK-3, which can reduce the risk of off-target effects. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide. One of the major areas of research is its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for different applications. Future research can also focus on the development of more potent and selective GSK-3 inhibitors based on the structure of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide involves several steps. The first step involves the reaction of 2,3-dihydro-1,4-benzodioxin-3-ylmethylamine with methyl isothiocyanate to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea. The second step involves the reaction of N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiourea with 3-bromo-thiophene-2-carboxylic acid to form N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the major areas of research is its potential use in treating cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. It has also been studied for its potential use in treating Alzheimer's disease, as it can inhibit the activity of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been studied for its potential use in treating diabetes, as it can improve insulin sensitivity and glucose metabolism.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-16(15(17)11-6-7-20-10-11)8-12-9-18-13-4-2-3-5-14(13)19-12/h2-7,10,12H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZGSMDYCVRUSQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1COC2=CC=CC=C2O1)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-methylthiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

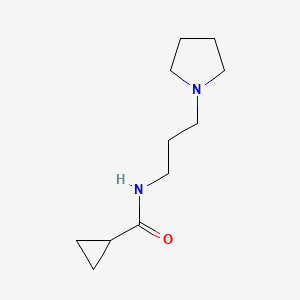
![3-(2-Hydroxy-3-morpholin-4-ylpropyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7515804.png)
![1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propan-1-one](/img/structure/B7515809.png)
![(3,5-Dimethylpiperidin-1-yl)-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7515821.png)

![cyclopropyl-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone](/img/structure/B7515848.png)
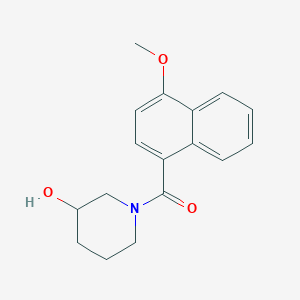
![3-methyl-1-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)butan-1-one](/img/structure/B7515864.png)
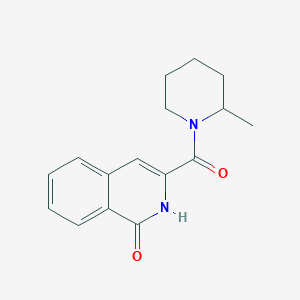
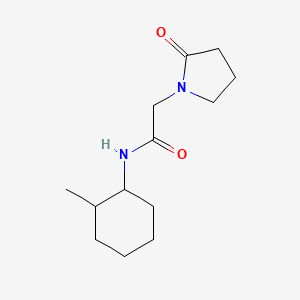

![N-[(2-fluorophenyl)methyl]-N-methyl-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B7515891.png)
